

## Application Notes and Protocols for Electrophysiological Recording with LY2794193

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Compound of Interest		
Compound Name:	LY2794193	
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### Introduction

**LY2794193** is a potent and highly selective agonist for the metabotropic glutamate receptor 3 (mGlu3).[1][2] MGlu3 receptors are G-protein coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability.[3][4] Activation of mGlu3 receptors is primarily coupled to the Gαi/o signaling cascade, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][5] This signaling pathway is implicated in the regulation of neurotransmitter release and synaptic plasticity.[3][4] [6]

These application notes provide detailed protocols for utilizing **LY2794193** in both in vivo and in vitro electrophysiological studies. The protocols are designed to guide researchers in investigating the effects of mGlu3 receptor activation on neuronal activity, synaptic transmission, and plasticity.

### **Data Presentation**

**Table 1: In Vitro Efficacy of LY2794193** 



Parameter	Value	Species	Receptor	Reference
Ki	0.927 nM	Human	mGlu3	[1]
EC50	0.47 nM	Human	mGlu3	[1]
Ki	412 nM	Human	mGlu2	[1]
EC50	47.5 nM	Human	mGlu2	[1]
EC50 (Ca2+ Oscillations)	43.6 nM	Rat (Cortical Neurons)	mGlu3	[1]

Table 2: In Vivo Electrophysiological Effects of LY2794193 in WAG/Rij Rats (Absence Epilepsy Model)

Dosage (i.p.)	Effect on Spike-Wave Discharges (SWDs)	Observation Period	Animal Model	Reference
1 mg/kg	Significant reduction in number and duration	Not specified	WAG/Rij rats	[7][8][9][10]
10 mg/kg	Significant reduction in number and duration	Not specified	WAG/Rij rats	[7][8][9][10]

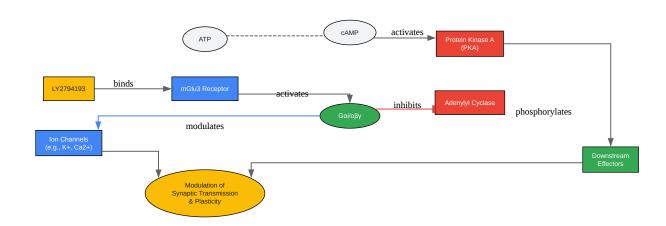
# Table 3: In Vitro Electrophysiological Effects of LY2794193 on Thalamo-Accumbal Synapses



Application	Effect	Synapse	Brain Region	Reference
LY2794193	Induction of Long-Term Depression (LTD)	Thalamic inputs to D1-MSNs	Nucleus Accumbens Shell	[11][12]
LY2794193	Normalization of PCP-induced increase in glutamatergic transmission	Thalamic inputs to D1-MSNs	Nucleus Accumbens Shell	[11][12]

## **Signaling Pathway**

Activation of mGlu3 receptors by **LY2794193** initiates a signaling cascade that modulates neuronal function. The primary pathway involves the inhibition of adenylyl cyclase, leading to a reduction in cAMP and subsequent downstream effects on ion channels and other signaling molecules.





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Caption: Signaling pathway of **LY2794193** via the mGlu3 receptor.

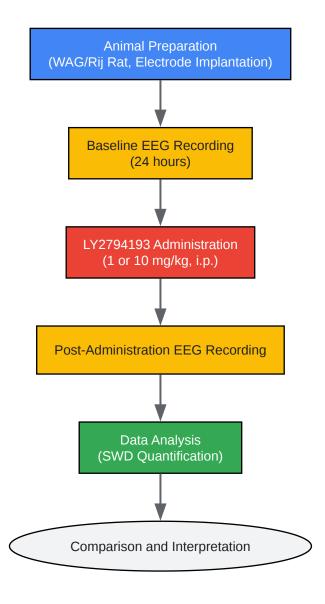
# Experimental Protocols Protocol 1: In Vivo EEG Recording in WAG/Rij Rats

This protocol is adapted from studies investigating the effects of **LY2794193** on spike-wave discharges (SWDs) in a genetic model of absence epilepsy.[7][8][9][10]

- 1. Animal Model and Surgery:
- Use adult male WAG/Rij rats (e.g., 6-8 months old).
- Anesthetize the animals (e.g., with isoflurane).
- Implant stainless steel EEG electrodes epidurally over the frontal and parietal cortices. A
  reference and a ground electrode can be placed over the cerebellum.
- Allow for a recovery period of at least one week post-surgery.
- 2. EEG Recording:
- Habituate the animals to the recording chamber.
- Record baseline EEG for a sufficient duration (e.g., 24 hours) to establish a stable SWD pattern.
- EEG signals are typically amplified and filtered (e.g., bandpass 1-100 Hz) and digitized at an appropriate sampling rate (e.g., 200 Hz or higher).[2]
- 3. LY2794193 Administration:
- Dissolve LY2794193 in a suitable vehicle (e.g., saline).
- Administer LY2794193 via intraperitoneal (i.p.) injection at doses of 1 mg/kg and 10 mg/kg.
- A vehicle control group should be included.



- 4. Post-Administration Recording and Analysis:
- Continue EEG recording for a defined period post-injection (e.g., several hours to 24 hours).
- SWDs are typically identified as bursts of high-amplitude, rhythmic (7-11 Hz) spike-and-wave complexes.[13]
- Automated or manual analysis can be performed to quantify the number and duration of SWDs.[2]
- Compare the SWD parameters before and after LY2794193 administration and against the vehicle control group.





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Caption: Experimental workflow for in vivo EEG recording with LY2794193.

# Protocol 2: In Vitro Whole-Cell Patch-Clamp Recording in Nucleus Accumbens Slices

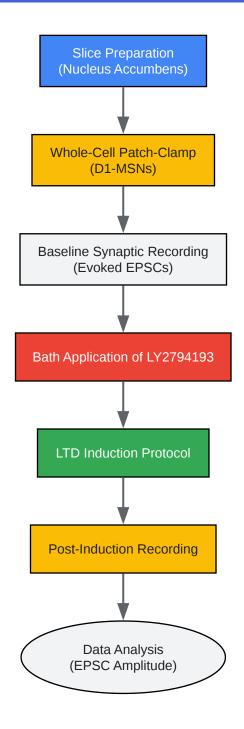
This protocol is based on studies investigating the modulation of synaptic transmission and plasticity by **LY2794193**.[11][12]

- 1. Slice Preparation:
- Anesthetize a mouse and rapidly dissect the brain.
- Prepare coronal or sagittal slices (e.g., 250-300 μm thick) containing the nucleus accumbens (NAc) in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).
- aCSF composition (in mM): 124 NaCl, 2.5 KCl, 1.2 NaH2PO4, 24 NaHCO3, 5 HEPES, 12.5 glucose, 2 MgSO4, 2 CaCl2.
- Allow slices to recover in a holding chamber with oxygenated aCSF at room temperature for at least 1 hour.
- 2. Whole-Cell Patch-Clamp Recording:
- Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a physiological temperature (e.g., 30-32 °C).
- Visualize neurons in the NAc shell (e.g., D1-receptor expressing medium spiny neurons, D1-MSNs) using infrared differential interference contrast (IR-DIC) microscopy.
- Use borosilicate glass pipettes (3-5  $M\Omega$ ) filled with an internal solution.
  - For voltage-clamp recordings of excitatory postsynaptic currents (EPSCs): (in mM) 115
     CsMeSO3, 20 CsCl, 10 HEPES, 2.5 MgCl2, 4 Na2-ATP, 0.4 Na-GTP, 10 Naphosphocreatine, 0.6 EGTA.
- Establish a whole-cell recording configuration.



- 3. Synaptic Transmission and Plasticity:
- Place a stimulating electrode to activate thalamic afferents to the NAc.
- Record baseline synaptic transmission by evoking EPSCs at a low frequency (e.g., 0.1 Hz).
- Application of LY2794193: Bath apply LY2794193 at a concentration demonstrated to be effective (e.g., 100 nM - 1 μM) for a defined period (e.g., 10-20 minutes).
- Long-Term Depression (LTD) Induction: To induce mGlu3-dependent LTD, a pairing protocol
  can be used in the presence of LY2794193. For example, pair presynaptic stimulation with
  postsynaptic depolarization. The exact protocol may need to be optimized.
- Continue recording for at least 30-60 minutes post-induction to assess changes in synaptic strength.
- 4. Data Analysis:
- · Measure the amplitude of the evoked EPSCs.
- Normalize the EPSC amplitudes to the baseline period.
- Plot the time course of the normalized EPSC amplitude to visualize the effect of LY2794193 and the induction of synaptic plasticity.





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Caption: Workflow for in vitro patch-clamp experiments with LY2794193.

### **Disclaimer**

These protocols provide a general framework. Researchers should optimize specific parameters based on their experimental setup and objectives. It is recommended to consult the



original research articles for more detailed methodological information. All experiments should be conducted in accordance with relevant animal care and use guidelines.

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